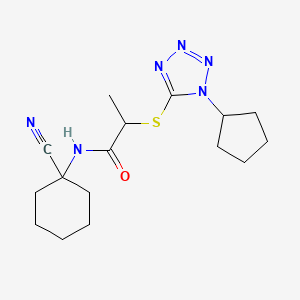![molecular formula C11H11FO2 B2743033 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 139229-60-0](/img/structure/B2743033.png)
1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11FO2 . It appears as a white to almost white powder .
Molecular Structure Analysis
The molecular weight of “this compound” is 194.21 . The InChI code for this compound is 1S/C11H11FO2/c1-15(8-9-2-4-10(14)5-3-9)11(16)13(6-7-13)12(17)18/h2-5H,6-8H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 194.21 . The compound is soluble in methanol .Applications De Recherche Scientifique
Cyclopropane Derivatives in Synthesis and Reactivity
Cyclopropane derivatives are notable for their unique reactivity due to the strain in the cyclopropane ring. They have been used extensively in organic synthesis, serving as building blocks for various compounds. The reactivity of cyclopropane-containing compounds enables direct approaches towards carbonylcyclopropanes, facilitating the development of efficient methods for transformations of these derivatives. This is crucial in drug development and the synthesis of organically active compounds, where cyclopropane rings can impose conformational rigidity and enhance metabolic stability (Sedenkova et al., 2018).
Fluorinated Compounds in Environmental and Technological Applications
Fluorinated compounds, due to their unique properties, have found wide applications in environmental and technological domains. For instance, fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) are being explored due to concerns over their environmental persistence and toxicity. The transition to these alternatives is crucial for reducing potential health risks and environmental impacts (Wang et al., 2013).
Ethylene and Ethylene Inhibition in Plant Biology
In the context of plant biology, the role of ethylene, a simple two-carbon molecule, is profound. The biochemical precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), is a simple molecule but plays significant roles beyond just being a precursor. For example, ACC can be conjugated to different derivatives, metabolized by bacteria using ACC-deaminase to favor plant growth, and is involved in sophisticated transport mechanisms. This highlights the intricate roles of such compounds in biological processes and their potential for applications in agriculture and plant science (Van de Poel & Van Der Straeten, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESFUYHNUATMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2742955.png)
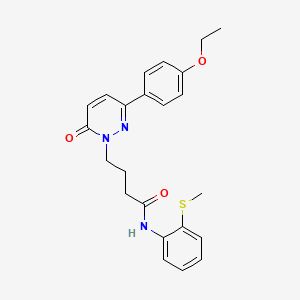


![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)
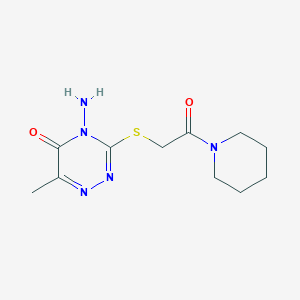
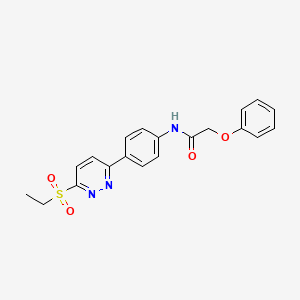
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)
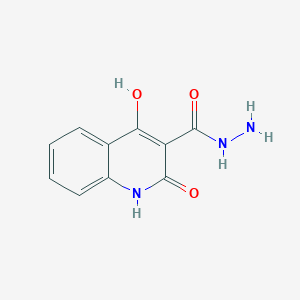

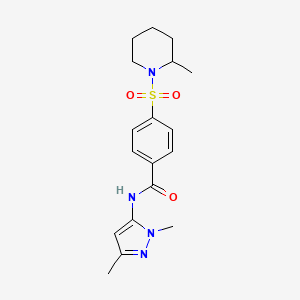
![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
